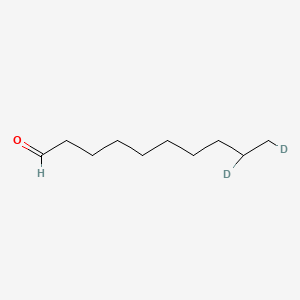

Decyl aldehyde-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

9,10-dideuteriodecanal |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3/i1D,2D |

InChI Key |

KSMVZQYAVGTKIV-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]CC([2H])CCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to the Purity Analysis of Decyl Aldehyde-d2

For researchers, scientists, and drug development professionals, the precise characterization of deuterated compounds is paramount for ensuring data integrity in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative assays. This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the isotopic purity of decyl aldehyde-d2 (also known as decanal-d2). We will delve into the primary analytical techniques, present detailed experimental protocols, and summarize key quantitative data.

The incorporation of deuterium into molecules like decyl aldehyde offers a powerful tool for scientific investigation. However, the synthesis of these labeled compounds rarely results in a product that is 100% isotopically pure. Instead, a population of molecules with varying degrees of deuteration (e.g., d0, d1, d2) exists. Therefore, rigorous analytical characterization is essential to quantify the distribution of these isotopologues.

Core Analytical Techniques

The two primary methods for the isotopic purity analysis of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers unique advantages in providing a comprehensive understanding of the isotopic and chemical purity of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides detailed information about the mass-to-charge ratio of the compound and its fragments. By analyzing the relative intensities of the molecular ions corresponding to the different isotopologues (d0, d1, d2), the isotopic distribution can be accurately determined.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly a combination of proton (¹H) and deuterium (²H) NMR, is a powerful tool for determining the location and extent of deuteration.[5] ¹H NMR can quantify the reduction in signal intensity at the site of deuteration, while ²H NMR directly observes the deuterium nuclei, providing a robust method for assessing isotopic abundance.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from the isotopic purity analysis of a deuterated aldehyde. While specific data for this compound is not publicly available, the following examples for other deuterated compounds illustrate the typical results from such analyses.

Table 1: Representative Isotopic Distribution Data by Mass Spectrometry

| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| Decyl aldehyde-d0 | 156.27 | 0.8 |

| Decyl aldehyde-d1 | 157.28 | 2.5 |

| This compound | 158.28 | 96.7 |

Note: The m/z values are theoretical and may vary slightly based on instrumentation. The relative abundance values are representative examples based on typical isotopic enrichment.

Table 2: Isotopic Purity Data for Various Deuterated Compounds

| Compound | Isotopic Purity (%) |

| Benzofuranone derivative (BEN-d2) | 94.7 |

| Tamsulosin-d4 (TAM-d4) | 99.5 |

| Oxybutynin-d5 (OXY-d5) | 98.8 |

| Eplerenone-d3 (EPL-d3) | 99.9 |

| Propafenone-d7 (PRO-d7) | 96.5 |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and accurate results. Below are generalized yet detailed methodologies for the analysis of this compound using GC-MS and NMR.

Protocol 1: Isotopic Purity Analysis by GC-MS

This protocol is adapted from established methods for analyzing long-chain aldehydes and deuterated analogues.

1. Sample Preparation:

- Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

- From the stock solution, prepare a working sample with a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

- Transfer the final diluted sample into a 2 mL GC autosampler vial and cap securely.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injection Volume: 1 µL, splitless mode.

- Inlet Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Full Scan (m/z 40-200) to identify the molecular ion cluster, followed by Selected Ion Monitoring (SIM) for quantification.

- SIM Ions: Monitor the m/z values corresponding to the molecular ions of decyl aldehyde-d0, d1, and d2.

3. Data Analysis:

- Integrate the peak areas for each of the monitored ions in the SIM chromatogram.

- Calculate the relative abundance of each isotopologue by dividing the peak area of that isotopologue by the total peak area of all isotopologues and multiplying by 100.

Protocol 2: Isotopic Purity Analysis by NMR Spectroscopy

This protocol outlines a combined ¹H and ²H NMR approach for a thorough analysis.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

- Add approximately 0.7 mL of a suitable deuterated solvent that does not have signals interfering with the analyte signals (e.g., chloroform-d, CDCl₃). Ensure the solvent has a high chemical and isotopic purity.

- Add a known amount of an internal standard with a certified concentration if quantitative NMR (qNMR) is desired for chemical purity assessment.

2. ¹H NMR Spectroscopy:

- Spectrometer: Bruker 400 MHz or equivalent.

- Experiment: Standard ¹H NMR experiment.

- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Data Analysis:

- Integrate the signal corresponding to the aldehydic proton and any other relevant protons.

- For this compound, where the deuterium is on the carbon adjacent to the carbonyl group (alpha position), a significant reduction in the integration of the alpha-proton signal relative to other protons in the molecule will be observed.

- The percentage of non-deuterated and partially deuterated species can be estimated by comparing the integration of the residual alpha-proton signal to the integration of a signal from a non-deuterated position on the molecule.

3. ²H NMR Spectroscopy:

- Spectrometer: Bruker 400 MHz or equivalent, equipped with a deuterium probe.

- Experiment: Standard ²H NMR experiment.

- Data Acquisition: Acquire the spectrum with an appropriate number of scans.

- Data Analysis:

- The spectrum will show a signal at the chemical shift corresponding to the deuterated position.

- The presence of a single primary signal confirms the location of the deuterium label. The integral of this signal is proportional to the amount of the d2 species.

Visualizing the Workflow

To better illustrate the logical flow of the isotopic purity analysis process, the following diagrams have been generated.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Deuterated Decyl Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical research and drug development. The substitution of protium with deuterium can alter the metabolic pathways and stability of molecules due to the kinetic isotope effect, making these compounds valuable tools in mechanistic studies and as therapeutic agents. This guide provides a comprehensive overview of the physical characteristics of deuterated decyl aldehyde (also known as deuterated decanal), a compound with potential applications in various fields of chemical and pharmaceutical research.

Due to the limited availability of direct experimental data for deuterated decyl aldehyde, this guide presents the known properties of its non-deuterated counterpart, decanal, and provides estimated values for the deuterated form. The estimations are based on the general principles of the effects of deuteration on physical properties.

Core Physical Properties

The replacement of hydrogen atoms with deuterium in decyl aldehyde is expected to have a measurable impact on its physical properties. This is primarily due to the greater mass of deuterium, which leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. Consequently, this affects the strength of intermolecular forces, such as van der Waals interactions. Generally, deuteration leads to a slight increase in molecular weight, density, boiling point, and melting point. The refractive index, which is primarily dependent on the electronic structure of the molecule, is not significantly altered by isotopic substitution.

Data Presentation

The following table summarizes the available quantitative data for decanal and provides estimated values for deuterated decyl aldehyde.

| Property | Decanal (Non-deuterated) | Deuterated Decyl Aldehyde (Estimated) |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₁₈D₂O (for decanal-d2) |

| Molecular Weight | 156.27 g/mol [1][2][3] | ~158.28 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid |

| Density | ~0.83 g/cm³ | Slightly higher than 0.83 g/cm³ |

| Boiling Point | 207-209 °C | Slightly higher than 207-209 °C |

| Melting Point | -5 to 7 °C | Slightly higher than -5 to 7 °C |

| Refractive Index (n²⁰/D) | ~1.428 | Very similar to 1.428 |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | Similar to non-deuterated form |

Experimental Protocols

Accurate determination of the physical properties of deuterated decyl aldehyde is crucial for its application in research. The following are detailed methodologies for key experiments.

Determination of Density

Apparatus:

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance

Methodology:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

Mass of Pycnometer with Sample: The pycnometer is filled with deuterated decyl aldehyde, ensuring no air bubbles are trapped. The excess liquid is wiped off, and the filled pycnometer is weighed.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water of a known temperature. Its mass is determined.

-

Calculation: The density of the deuterated decyl aldehyde is calculated using the following formula: Density = (Mass of sample / Mass of water) x Density of water at the measurement temperature.

Determination of Boiling Point

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled.

-

Sample Addition: A small volume of deuterated decyl aldehyde is placed in the distillation flask.

-

Heating: The sample is gently heated.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This temperature is the boiling point.

Determination of Melting Point

Apparatus:

-

Capillary tubes

-

Melting point apparatus

Methodology:

-

Sample Preparation: If the deuterated decyl aldehyde is solid at room temperature, a small amount is finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in the melting point apparatus, which is then heated slowly.

-

Observation: The temperature range over which the solid melts is recorded as the melting point.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the deuterated decyl aldehyde are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical characteristics of deuterated decyl aldehyde.

References

Solubility of Decyl Aldehyde-d2 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Decyl aldehyde-d2 (a deuterated form of decanal) in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes qualitative solubility information for its non-deuterated analog, decanal. The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. This guide presents the fundamental principles governing the solubility of long-chain aldehydes, a summary of expected solubility in common organic solvents, and a detailed, generalized experimental protocol for determining liquid-in-liquid solubility.

Core Concepts in Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Decyl aldehyde, and by extension this compound, possesses a long, non-polar ten-carbon alkyl chain and a polar aldehyde functional group. The long hydrocarbon chain is the dominant feature of the molecule, rendering it largely non-polar.[1] This amphiphilic nature dictates its solubility profile in various organic solvents. While the aldehyde group can participate in some polar interactions, the significant non-polar character of the carbon chain is the primary driver of its solubility behavior.[1]

Qualitative Solubility Data of Decanal

Based on available data for decanal, a clear pattern of solubility in organic solvents emerges. It is generally expected that this compound will exhibit a similar solubility profile. Decanal is practically insoluble in water due to its hydrophobic nature but dissolves readily in non-polar organic solvents.[1][2]

| Solvent Category | Solvent Example | Expected Solubility of Decanal | Reference |

| Non-Polar Solvents | Hexane, Ether | Soluble/Miscible | [1] |

| Slightly Polar Solvents | Chloroform | Sparingly Soluble | |

| Polar Aprotic Solvents | Acetonitrile | Slightly Soluble | |

| Polar Protic Solvents | Methanol, Ethanol | Slightly Soluble, Soluble in 80% Ethanol | |

| Aqueous Solvents | Water | Insoluble |

Experimental Protocol for Solubility Determination

For precise quantitative solubility measurements of this compound, the following gravimetric method provides a robust framework.

Objective: To determine the solubility of a liquid solute (this compound) in a liquid organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Solvent Preparation: Add a precise, known volume of the selected organic solvent to a series of glass vials.

-

Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled environment set to the desired experimental temperature. The vials should be agitated or stirred continuously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the undissolved this compound has completely settled, leaving a clear supernatant of the saturated solution.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant using a calibrated pipette, ensuring that no undissolved solute is transferred.

-

Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed evaporating dish. Gently evaporate the solvent under a stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Residue Measurement: Once the solvent has completely evaporated, place the evaporating dish containing the non-volatile this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tared weight of the empty dish. Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the determined mass of the solute and the initial volume of the extracted supernatant.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Generalized workflow for determining the solubility of a liquid in a solvent.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong inference of its solubility can be drawn from its non-deuterated counterpart, decanal. It is anticipated to be highly soluble in non-polar organic solvents and sparingly to slightly soluble in polar organic solvents, with negligible solubility in water. For precise measurements, the provided experimental protocol offers a robust framework for researchers and professionals in the field of drug development and chemical research.

References

The Ubiquitous Heptadecanal: A Technical Guide to its Natural Occurrence and Isotopic Signature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl aldehyde, also known as decanal, is a saturated fatty aldehyde with the chemical formula C₁₀H₂₀O. It is a colorless to light yellow liquid with a characteristic waxy, citrus-like aroma. This versatile compound is a significant component of many natural products, contributing to the distinct scent and flavor profiles of various plants. Beyond its sensory properties, decanal and other long-chain aldehydes are gaining attention for their potential biological activities, making them relevant to researchers in drug development and related fields. This technical guide provides an in-depth overview of the natural occurrence of decyl aldehyde, its isotopic composition, and the methodologies for its analysis.

Natural Occurrence of Decyl Aldehyde

Decyl aldehyde is widely distributed in the plant kingdom, primarily as a component of essential oils. It has been identified in a variety of plant families, with notable concentrations found in citrus fruits and coriander.

Occurrence in the Plant Kingdom

Decyl aldehyde is a common volatile organic compound found in a diverse range of plants. It is a key aroma constituent in many citrus species, including sweet orange (Citrus sinensis), lime (Citrus aurantifolia), and grapefruit (Citrus paradisi)[1][2][3]. It is also a significant component of the essential oil of coriander (Coriandrum sativum), contributing to its characteristic scent[4]. Beyond these, decanal has been reported in buckwheat, parsley, and neroli oil, among others.

Quantitative Data on Decyl Aldehyde Concentration

The concentration of decyl aldehyde in natural sources can vary significantly depending on the plant species, cultivar, geographical origin, and extraction method. The following tables summarize the reported quantitative data for decyl aldehyde in some of its primary natural sources.

Table 1: Concentration of Decyl Aldehyde in a Selection of Citrus Essential Oils

| Plant Species | Common Name | Plant Part | Decyl Aldehyde Concentration (%) | Reference(s) |

| Citrus sinensis | Sweet Orange | Peel | 0.1 - 1.2 | [3] |

| Citrus sinensis (cv. Valencia) | Valencia Orange | Peel | 0.40 | |

| Citrus sinensis (Cold-Pressed) | Orange | Peel | 1.01 - 4.54 | |

| Citrus aurantifolia | Lime | Peel | 0.17 | |

| Citrus aurantifolia | Lime | Peel | 0.03 | |

| Citrus paradisi | Grapefruit | Peel | Present as a notable component |

Table 2: Concentration of Decyl Aldehyde in Coriander Essential Oil

| Plant Species | Common Name | Plant Part | Decyl Aldehyde Concentration (%) | Reference(s) |

| Coriandrum sativum | Coriander | Herb | 5.1 - 8.8 | |

| Coriandrum sativum | Coriander | Herb (at initial flowering) | 15.3 | |

| Coriandrum sativum | Coriander | Herb (from regrowing shoots) | 17.2 | |

| Coriandrum sativum | Coriander | Aerial Parts | 11.3 |

Isotopes of Decyl Aldehyde

The isotopic composition of an organic molecule can provide valuable information about its origin and the biosynthetic pathways involved in its formation. The stable isotopic ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H or D/H) are of particular interest. While specific isotopic data for decyl aldehyde from natural sources are not widely available in the literature, the principles of isotopic fractionation in plant biochemistry allow for an understanding of its expected isotopic signature.

Natural Abundance of Constituent Isotopes

Decyl aldehyde is composed of carbon, hydrogen, and oxygen. The natural abundances of the stable isotopes of these elements are presented in Table 3.

Table 3: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon | ¹²C | 12.00000 | 98.93 |

| ¹³C | 13.00335 | 1.07 | |

| Hydrogen | ¹H | 1.00783 | 99.985 |

| ²H (D) | 2.01410 | 0.015 | |

| Oxygen | ¹⁶O | 15.99491 | 99.762 |

| ¹⁷O | 16.99913 | 0.038 | |

| ¹⁸O | 17.99916 | 0.200 |

Isotopic Fractionation in Biosynthesis

The isotopic composition of decyl aldehyde is influenced by isotopic fractionation during its biosynthesis. Decyl aldehyde is synthesized in plants from decanoic acid, a fatty acid. The biosynthesis of fatty acids involves the assimilation of carbon from atmospheric CO₂ through photosynthesis.

-

Carbon Isotope Fractionation (δ¹³C): Plants that utilize the C3 photosynthetic pathway, which includes most of the species that produce decanal, discriminate against the heavier ¹³C isotope during CO₂ fixation. This results in plant tissues, and the compounds within them, being depleted in ¹³C compared to the atmosphere. The δ¹³C values for C3 plants typically range from -24‰ to -33‰. Further fractionation can occur during subsequent metabolic steps, leading to variations in the δ¹³C values of different classes of compounds. Lipids, including fatty acids and consequently fatty aldehydes, are generally depleted in ¹³C relative to the bulk plant material. This is due to the kinetic isotope effect associated with the pyruvate dehydrogenase complex, which provides the acetyl-CoA precursor for fatty acid synthesis.

-

Hydrogen Isotope Fractionation (δ²H or δD): The hydrogen isotopic composition of plant metabolites is primarily influenced by the isotopic composition of the source water and fractionation during metabolic processes. Lipids are typically depleted in deuterium compared to the source water. This depletion is a result of several factors, including the isotopic composition of NADPH, which is a key reductant in fatty acid biosynthesis.

Experimental Protocols

The extraction, identification, and quantification of decyl aldehyde from natural sources typically involve a combination of techniques. Below are detailed methodologies for key experiments.

Extraction of Essential Oils by Steam Distillation

Steam distillation is a common method for extracting volatile compounds like decyl aldehyde from plant material.

Protocol:

-

Sample Preparation: Fresh or dried plant material (e.g., citrus peels, coriander leaves) is coarsely chopped or ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

-

Distillation: The flask is heated to boil the water. The resulting steam passes through the plant material, volatilizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture travels to a condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator. As essential oils are generally immiscible with water and have a different density, they form a separate layer that can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Protocol:

-

Sample Preparation: The extracted essential oil is diluted in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1% v/v). An internal standard can be added for quantitative analysis.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for essential oil analysis.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injector: The sample is injected in split or splitless mode at a high temperature (e.g., 250 °C) to ensure volatilization.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240 °C).

-

Mass Spectrometer: The separated compounds are ionized (typically by electron impact) and the resulting fragments are detected based on their mass-to-charge ratio.

-

-

Compound Identification: Decyl aldehyde is identified by comparing its mass spectrum and retention time with those of an authentic standard or with data from a mass spectral library (e.g., NIST, Wiley).

-

Quantification: The concentration of decyl aldehyde can be determined by comparing the peak area of the compound in the sample to a calibration curve generated from standards of known concentrations.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Analysis

HS-SPME is a solvent-free extraction technique that is particularly useful for analyzing the volatile profile of a sample without extensive sample preparation.

Protocol:

-

Sample Preparation: A small amount of the plant material (fresh or dried) is placed in a headspace vial. The vial is sealed with a septum.

-

Extraction: A SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample for a defined period at a controlled temperature. The volatile compounds, including decyl aldehyde, adsorb onto the fiber.

-

Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injector of a GC-MS system, where the adsorbed volatiles are thermally desorbed and analyzed as described in the GC-MS protocol above.

Derivatization for Enhanced Aldehyde Analysis

To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization can be employed. A common method is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives.

Protocol:

-

Reaction: The sample containing decyl aldehyde is reacted with a solution of PFBHA in a suitable solvent. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for a specific duration (e.g., 30-60 minutes).

-

Extraction: After the reaction, the PFBHA-derivatives are extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extract containing the derivatized decyl aldehyde is then analyzed by GC-MS. The PFBHA derivatives are more volatile and thermally stable, leading to better peak shapes and lower detection limits.

Visualizations

Biosynthetic Pathway of Decyl Aldehyde

Decyl aldehyde is biosynthesized in plants from decanoic acid, a ten-carbon fatty acid. The pathway involves the reduction of the carboxylic acid to an aldehyde. This is a key step in the broader pathway of fatty acid metabolism which can also lead to the formation of alkanes.

Experimental Workflow for Decyl Aldehyde Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of decyl aldehyde from a plant matrix.

Conclusion

Decyl aldehyde is a naturally occurring aldehyde with a significant presence in the essential oils of various plants, particularly citrus fruits and coriander. Its characteristic aroma makes it a valuable compound in the flavor and fragrance industries. For researchers and professionals in drug development, understanding the natural sources, concentrations, and analytical methodologies for decyl aldehyde is crucial for exploring its potential biological activities. While specific isotopic data for decyl aldehyde remains an area for future research, the principles of isotopic fractionation in plant biochemistry provide a framework for predicting its isotopic signature. The detailed experimental protocols provided in this guide offer a solid foundation for the extraction, identification, and quantification of this important natural compound.

References

- 1. WO2014145325A1 - Deuterium-enriched aldehydes - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Isotope fractionation by plants and animals: implications for nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Decyl Aldehyde-d2: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of decyl aldehyde-d2. Due to a lack of publicly available data on the metabolism of this specific deuterated compound, this document extrapolates from the well-established metabolic pathways of non-deuterated decyl aldehyde (decanal) and other long-chain aliphatic aldehydes. The potential impact of deuteration on these metabolic pathways, based on the kinetic isotope effect, is also discussed.

Introduction: The Significance of Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate the pharmacokinetic properties of therapeutic agents. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). By strategically deuterating a molecule at a site of metabolic activity, it is possible to decrease the rate of its breakdown, potentially leading to improved metabolic stability, increased half-life, and enhanced therapeutic efficacy. This compound, with deuterium atoms at the aldehyde functional group, is a model compound to explore these effects on the metabolism of long-chain aldehydes.

Predicted Metabolic Pathways of this compound

The in vivo metabolism of long-chain aliphatic aldehydes such as decyl aldehyde is primarily a detoxification process, converting the reactive aldehyde into more readily excretable and less toxic compounds. The two principal metabolic pathways are oxidation and reduction.

Oxidation to Decanoic Acid-d2

The predominant metabolic fate of decyl aldehyde is expected to be the irreversible oxidation to its corresponding carboxylic acid, decanoic acid-d2. This reaction is primarily catalyzed by NAD(P)+-dependent enzymes belonging to the aldehyde dehydrogenase (ALDH) superfamily. Specifically, fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is highly efficient in oxidizing long-chain aliphatic aldehydes.

Effect of Deuteration: The presence of deuterium at the aldehyde carbon in this compound is anticipated to exhibit a significant kinetic isotope effect on this oxidation step. The cleavage of the carbon-deuterium bond is the rate-limiting step in the ALDH-catalyzed oxidation. Consequently, the rate of formation of decanoic acid-d2 is expected to be slower compared to the formation of decanoic acid from non-deuterated decyl aldehyde.

Reduction to Decyl-d2-Alcohol

A secondary metabolic pathway for decyl aldehyde is its reduction to the corresponding primary alcohol, decyl-d2-alcohol. This reversible reaction is catalyzed by enzymes such as alcohol dehydrogenases (ADHs) or members of the aldo-keto reductase (AKR) superfamily. While oxidation is generally the favored pathway for aldehydes, a slower rate of oxidation due to the KIE in this compound could potentially lead to a greater proportion of the compound being shunted towards this reductive pathway.

Subsequent Metabolism of Decanoic Acid-d2

Once formed, decanoic acid-d2 would enter the fatty acid metabolic pool. It can be activated to its coenzyme A (CoA) thioester, decanoyl-d2-CoA, which can then undergo further metabolism through pathways such as β-oxidation, leading to the formation of shorter-chain fatty acids and ultimately acetyl-CoA.

The following diagram illustrates the predicted primary metabolic pathways of this compound.

Key Enzymes in Long-Chain Aldehyde Metabolism

The metabolism of this compound will be governed by a specific set of enzymes. A summary of these key enzymes and their functions is provided in the table below.

| Enzyme Family | Specific Enzyme (example) | Cellular Location | Function in Decyl Aldehyde Metabolism |

| Aldehyde Dehydrogenase (ALDH) | ALDH3A2 (FALDH) | Endoplasmic Reticulum, Microsomes | Primary enzyme for the NAD+-dependent oxidation of long-chain aldehydes to fatty acids.[1][2] |

| Alcohol Dehydrogenase (ADH) | Various isoforms | Cytosol, Mitochondria | Catalyzes the reversible reduction of aldehydes to alcohols. |

| Aldo-Keto Reductase (AKR) | Various isoforms | Cytosol | Can also contribute to the reduction of aldehydes to alcohols. |

Hypothetical Experimental Protocol for In Vivo Metabolism Study

To definitively determine the metabolic fate of this compound, a comprehensive in vivo study would be required. The following outlines a hypothetical experimental protocol based on standard practices in drug metabolism research.

Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old) are commonly used for metabolic studies due to their well-characterized physiology and metabolism.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard chow and water.

Dosing and Sample Collection

-

Dosing: A single dose of this compound, formulated in a suitable vehicle (e.g., corn oil), would be administered via oral gavage. A control group would receive the vehicle only.

-

Sample Collection: Blood samples would be collected via tail vein or jugular vein cannulation at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Urine and feces would be collected over 24 or 48 hours using metabolic cages. At the end of the study, animals would be euthanized, and tissues (liver, kidney, intestine, etc.) would be collected.

Sample Preparation and Analysis

-

Sample Processing: Plasma would be separated from blood by centrifugation. Urine samples would be centrifuged to remove precipitates. Feces and tissues would be homogenized.

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed to quantify this compound and its potential metabolites (decanoic acid-d2 and decyl-d2-alcohol) in all biological matrices. The use of stable isotope-labeled internal standards would be crucial for accurate quantification.

Data Analysis

-

Pharmacokinetic Analysis: Plasma concentration-time data for this compound would be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

-

Metabolite Profiling: The concentrations of the parent compound and its metabolites would be determined in plasma, urine, feces, and tissues to understand the extent of metabolism and the routes of excretion.

The following diagram outlines the proposed experimental workflow.

Conclusion

While specific in vivo data for this compound is not currently available, a strong prediction of its metabolic fate can be made based on the known metabolism of long-chain aldehydes. The primary route of metabolism is expected to be oxidation to decanoic acid-d2, catalyzed by ALDH enzymes, with a minor contribution from reduction to decyl-d2-alcohol. The deuteration at the aldehyde position is likely to slow the rate of oxidation, which could alter the pharmacokinetic profile of the compound, potentially increasing its half-life and the extent of its reduction. The experimental protocol outlined provides a framework for future studies to definitively elucidate the in vivo metabolic fate of this compound and to quantify the impact of deuteration on its disposition. Such studies are crucial for understanding the potential of deuterated aldehydes in various research and therapeutic applications.

References

Technical Guide: Decyl Aldehyde-d2 for Research Applications

This technical guide provides essential information on Decyl aldehyde-d2 for researchers, scientists, and drug development professionals. It covers supplier details, experimental protocols, and relevant biological pathways.

Supplier Information

This compound, a deuterated form of decyl aldehyde, is a valuable tool in various research applications, particularly in mass spectrometry-based assays where it can be used as an internal standard for the quantification of its non-deuterated counterpart. The following table summarizes the available supplier information for deuterated decyl aldehyde.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Chemical Purity | Package Size(s) | Price (CAD) |

| C/D/N Isotopes | Decanal-d20 | D-8335 | N/A | 98 atom % D | 96% | 0.05 g | $277.00[1] |

| 0.1 g | $496.00[1] | ||||||

| MedchemExpress | This compound | HY-W012570S | 1335435-55-6 | Not Specified | Not Specified | Not Specified | Get Quote[2][3] |

Experimental Protocols

Decyl aldehyde is known to be a substrate for bacterial luciferase. The deuterated form, this compound, can be employed as an internal standard in luciferase-based assays to accurately quantify the activity of the non-deuterated aldehyde.

Protocol: Bacterial Luciferase Assay using this compound as an Internal Standard

This protocol outlines a general procedure for a bacterial luciferase assay. The specific concentrations of reagents and incubation times may require optimization depending on the experimental setup.

1. Reagent Preparation:

-

Lysis Buffer: Prepare a suitable cell lysis buffer (e.g., Triton X-100 based buffer) to ensure complete cell lysis and release of luciferase.

-

Assay Buffer: Prepare a buffer appropriate for the luciferase reaction (e.g., phosphate buffer with dithiothreitol).

-

Decyl Aldehyde (Non-deuterated) Stock Solution: Prepare a stock solution of decyl aldehyde in a suitable solvent (e.g., DMSO).

-

This compound (Internal Standard) Stock Solution: Prepare a stock solution of this compound in the same solvent as the non-deuterated stock solution at a known concentration.

-

Luciferin Solution: Prepare a solution of luciferin in the assay buffer.

2. Sample Preparation:

-

Culture and lyse bacterial cells expressing luciferase according to standard protocols.

-

Prepare a series of calibration standards containing known concentrations of non-deuterated decyl aldehyde.

-

To each calibration standard and experimental sample, add a fixed, known amount of the this compound internal standard solution.

3. Luminescence Measurement:

-

In a luminometer-compatible plate or tube, add the cell lysate.

-

Initiate the reaction by injecting the decyl aldehyde solution (for standards and samples) and the luciferin solution.

-

Measure the light output using a luminometer. The light emission is proportional to the luciferase activity, which is dependent on the concentration of the decyl aldehyde substrate.

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the signal from the non-deuterated decyl aldehyde to the signal from the this compound internal standard against the concentration of the non-deuterated decyl aldehyde.

-

Determine the concentration of decyl aldehyde in the experimental samples by using the signal ratio obtained from the samples and interpolating from the calibration curve.

Signaling Pathways and Metabolic Relationships

Long-chain aldehydes, such as decyl aldehyde, are involved in various metabolic and signaling pathways. A key pathway is their detoxification by fatty aldehyde dehydrogenase (FALDH).

The diagram above illustrates that long-chain aldehydes are generated from membrane lipids through lipid peroxidation initiated by reactive oxygen species (ROS). These aldehydes can then be detoxified by enzymes like Fatty Aldehyde Dehydrogenase (FALDH), which oxidizes them to less toxic fatty acids. If not detoxified, these reactive aldehydes can lead to cellular toxicity by forming adducts with proteins and DNA, and they can also modulate various signaling pathways.

This workflow diagram outlines the key steps in a quantitative bacterial luciferase assay using this compound as an internal standard. The process begins with sample preparation, where the deuterated internal standard is added. Following cell lysis, the luciferase assay is performed, and the resulting luminescence is measured. The data is then analyzed by calculating the ratio of the signal from the non-deuterated analyte to the internal standard, allowing for accurate quantification of the decyl aldehyde concentration in the sample.

References

Methodological & Application

Application Note: Synthesis of Deuterated Decyl Aldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction The strategic incorporation of deuterium into organic molecules is a powerful tool in pharmaceutical research and development. Deuteration can alter the metabolic profile of a drug, often leading to an improved pharmacokinetic and toxicity profile by leveraging the kinetic isotope effect. Deuterated compounds also serve as indispensable tools in mechanistic studies and as internal standards in quantitative mass spectrometry. Decyl aldehyde (decanal), a ten-carbon aliphatic aldehyde, is a versatile building block in organic synthesis. Its deuterated analogues, such as Decyl aldehyde-d2, are valuable intermediates for synthesizing complex deuterated target molecules. This document provides detailed protocols for the synthesis of formyl-deuterated (Decanal-1-d) and α,α-dideuterated (Decanal-2,2-d2) decyl aldehyde.

Methods for the Synthesis of Deuterated Decyl Aldehyde

Two primary strategies are presented for the selective deuteration of decyl aldehyde:

-

Formyl C-H Deuteration (Synthesis of Decanal-1-d): A modern approach using photoredox catalysis allows for the direct hydrogen-deuterium exchange (HDE) at the aldehyde (formyl) position. This method is highly selective and efficient, utilizing D₂O as an inexpensive deuterium source.[1][2]

-

Alpha C-H Deuteration (Synthesis of Decanal-2,2-d2): Organocatalysis, specifically using a secondary amine catalyst like proline, facilitates H/D exchange at the α-carbon position through the formation of an enamine intermediate.[3][4]

The combination of these two methods, performed sequentially, can be envisioned to produce Decyl aldehyde-1,2,2-d3.

Method 1: Formyl-Selective Deuteration via Synergistic Photoredox Catalysis

This protocol is adapted from a general method for the formyl-selective deuteration of aldehydes using a combination of a photocatalyst and a hydrogen atom transfer (HAT) catalyst.[2] The reaction is driven by visible light and uses D₂O as the deuterium source.

Reaction Principle

The proposed mechanism involves the photoexcitation of a photocatalyst (e.g., a polyoxometalate like TBADT). The excited catalyst abstracts the formyl hydrogen atom from the aldehyde to generate a reactive acyl radical. Concurrently, a thiol co-catalyst undergoes H/D exchange with D₂O to form a deuterated thiol (R-SD). This deuterated thiol then donates a deuterium atom to the acyl radical, yielding the desired C-1 deuterated aldehyde and regenerating the thiol catalyst.

Quantitative Data

The following table summarizes representative results for the formyl deuteration of aliphatic aldehydes using a synergistic photocatalysis system.

| Substrate | Product | Yield (%) | % D Incorporation |

| Dodecanal | Dodecanal-1-d | 85 | 94 |

| Octanal | Octanal-1-d | 88 | 93 |

| Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde-1-d | 92 | 96 |

Experimental Protocol

Materials:

-

Decyl aldehyde (Decanal)

-

Tetrabutylammonium decatungstate (TBADT, photocatalyst)

-

2,4,6-Triisopropylbenzenethiol (HAT catalyst)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Acetonitrile (CH₃CN, anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk tube or similar reaction vessel

-

Blue LED light source (450 nm)

-

Stir plate

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add decyl aldehyde (1.0 mmol), tetrabutylammonium decatungstate (TBADT, 0.02 mmol, 2 mol%), and 2,4,6-triisopropylbenzenethiol (0.1 mmol, 10 mol%).

-

Add anhydrous acetonitrile (5.0 mL) and D₂O (1.0 mL, excess).

-

Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

-

Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring.

-

Irradiate the mixture at room temperature for 24 hours.

-

Upon completion (monitored by GC-MS), dilute the reaction mixture with dichloromethane (20 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Decanal-1-d.

-

Confirm deuterium incorporation and purity using ¹H NMR, ²H NMR, and mass spectrometry.

Method 2: Alpha-Position Deuteration via Proline Catalysis

This protocol describes the deuteration of the two hydrogens on the carbon atom alpha to the carbonyl group, based on established principles of aminocatalysis.

Reaction Principle

The reaction proceeds through the formation of an enamine intermediate. The secondary amine catalyst (L-proline) reacts with the aldehyde to form an iminium ion, which then deprotonates at the α-carbon to form an enamine. In the presence of D₂O, the enamine is deuterated at the α-carbon. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the α,α-dideuterated aldehyde.

Quantitative Data

The following table provides representative data for the α-deuteration of aldehydes using organocatalysis.

| Substrate | Catalyst | Solvent | Yield (%) | % D Incorporation (α-position) |

| Propanal | L-Proline | D₂O/DMSO | >90 | >95 |

| Hexanal | L-Proline | D₂O | >90 | >95 |

Experimental Protocol

Materials:

-

Decyl aldehyde (Decanal)

-

L-Proline

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Dimethyl sulfoxide-d6 (DMSO-d6, optional co-solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve L-proline (0.2 mmol, 20 mol%) in D₂O (2.0 mL).

-

Add decyl aldehyde (1.0 mmol). Note: For aldehydes with low water solubility like decanal, a co-solvent such as DMSO-d6 (2.0 mL) may be required to improve miscibility.

-

Seal the flask and stir the mixture vigorously at 60 °C for 48-72 hours.

-

Monitor the reaction progress by taking aliquots, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.

-

After completion, allow the reaction to cool to room temperature.

-

Extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic extracts and wash with a small amount of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoiding high vacuum or heat to prevent product loss).

-

The resulting crude Decanal-2,2-d2 can be purified by column chromatography if necessary.

-

Characterize the final product by NMR and mass spectrometry to confirm the extent and position of deuteration.

Visual Schematics

Caption: Synthetic routes to Decyl aldehyde-d1 and -d2.

References

- 1. researchgate.net [researchgate.net]

- 2. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Note: High-Precision Quantification of Decyl Aldehyde in Complex Matrices Using Decyl Aldehyde-d2 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of decyl aldehyde in various complex matrices using gas chromatography-mass spectrometry (GC-MS) and a stable isotope-labeled internal standard, Decyl aldehyde-d2. Due to the volatility and reactivity of aldehydes, direct analysis can be challenging.[1] This protocol employs a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the thermal stability and chromatographic properties of the analyte. The use of this compound as an internal standard corrects for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision in accordance with the principles of isotope dilution mass spectrometry.[2][3] This method is suitable for trace-level quantification of decyl aldehyde in biological, environmental, and pharmaceutical samples.

Introduction

Decyl aldehyde, a ten-carbon aliphatic aldehyde, is a compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker for oxidative stress. Accurate and reliable quantification of aldehydes in complex matrices is often complicated by their chemical instability and volatility.[1][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

The use of a stable isotope-labeled internal standard, which is chemically almost identical to the analyte, is the gold standard for quantitative analysis. This compound co-elutes with the native decyl aldehyde and experiences similar ionization efficiency and potential matrix effects, allowing for reliable correction of analytical variability. Derivatization with PFBHA is a widely used strategy for aldehyde analysis by GC-MS, as it forms stable oxime derivatives that are amenable to chromatographic separation and sensitive detection.

Experimental Principle

A known quantity of this compound is added to the sample at the beginning of the analytical workflow. Both the endogenous decyl aldehyde and the deuterated internal standard are then derivatized with PFBHA to form their corresponding PFBHA-oximes. These derivatives are subsequently extracted and analyzed by GC-MS. Quantification is achieved by determining the peak area ratio of the analyte derivative to the internal standard derivative and plotting this against the concentration of calibration standards.

Caption: General workflow for the quantification of decyl aldehyde.

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Methanol, Acetonitrile (all HPLC or GC-grade).

-

Standards: Decyl aldehyde (≥98% purity), this compound (≥98% purity, deuterium incorporation ≥98%).

-

Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Reagents: Anhydrous Sodium Sulfate, Sodium Chloride, Reagent-grade water.

-

Buffers: Phosphate-buffered saline (PBS) or other appropriate buffer for biological samples.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps, 15 mL glass centrifuge tubes.

Standard and Sample Preparation Protocol

Preparation of Stock and Working Solutions

-

Decyl Aldehyde Stock Solution (1 mg/mL): Accurately weigh 10 mg of decyl aldehyde into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

PFBHA Derivatization Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of reagent-grade water. Prepare this solution fresh.

-

Calibration Standards: Prepare a series of calibration standards by diluting the decyl aldehyde stock solution with the appropriate solvent (e.g., methanol or a surrogate matrix) to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation and Derivatization

This protocol is a general guideline and may require optimization for specific matrices.

-

Aliquoting: Place 1 mL of the liquid sample (e.g., plasma, urine, water) or 1 g of a homogenized solid sample into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL IS working solution to each sample, calibrator, and quality control (QC) sample. Vortex briefly.

-

Derivatization: Add 100 µL of the PFBHA solution to the tube. Vortex thoroughly and incubate at 60°C for 60 minutes to ensure complete derivatization.

-

Extraction (Liquid-Liquid Extraction):

-

After incubation, allow the sample to cool to room temperature.

-

Add 2 mL of hexane and 0.5 g of NaCl.

-

Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivatives.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Final Preparation:

-

Carefully transfer the upper organic (hexane) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to a 2 mL GC autosampler vial for analysis.

-

Caption: Step-by-step sample preparation and derivatization workflow.

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temp 70°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Decyl Aldehyde-PFBHA: m/z 181 (Quantifier), [Specific fragments for confirmation] This compound-PFBHA: m/z 181, [Specific fragments for confirmation] |

Note: The quantifier ion m/z 181 is a characteristic fragment of PFBHA derivatives. Specific molecular ions or other fragments for the Decyl aldehyde derivatives should be determined by analyzing the standards in full scan mode first.

Method Validation and Performance Characteristics

A full method validation should be performed according to established guidelines (e.g., ICH Q2(R2)). The following table presents example performance data based on similar validated methods for other aldehydes using deuterated internal standards. These values should be experimentally determined for this specific method.

| Validation Parameter | Example Performance Metric |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD%) | Intra-day: < 10% Inter-day: < 15% |

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the decyl aldehyde derivative and the this compound derivative.

-

Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).

-

Regression Analysis: Apply a linear regression to the calibration curve. The equation of the line (y = mx + c) will be used to calculate the concentration of decyl aldehyde in unknown samples.

-

Quantification: Calculate the peak area ratio for each unknown sample and use the regression equation to determine the concentration of decyl aldehyde.

Conclusion

The described GC-MS method, which combines PFBHA derivatization with the use of this compound as an internal standard, offers a highly selective, accurate, and precise approach for the quantification of decyl aldehyde in complex matrices. The isotope dilution technique effectively compensates for sample loss during preparation and for matrix-induced variations in instrument response. This protocol provides a strong foundation for researchers requiring reliable trace-level analysis of decyl aldehyde.

References

Application Note: Quantitative Analysis of Decyl Aldehyde in Biological Matrices using Decyl Aldehyde-d2 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of decyl aldehyde (decanal) in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the inherent volatility and poor ionization efficiency of aldehydes, a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed to form a stable decyl aldehyde-DNPH derivative with enhanced chromatographic and mass spectrometric properties.[1][2] The use of a stable isotope-labeled internal standard, decyl aldehyde-d2, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for trace-level quantification of decyl aldehyde, a potential biomarker for oxidative stress and lipid peroxidation.

Introduction

Aldehydes are reactive carbonyl species that are products of lipid peroxidation and are implicated in a variety of physiological and pathological processes.[1] Decyl aldehyde, a ten-carbon saturated aldehyde, is a marker of interest in studies related to oxidative stress, metabolic disorders, and environmental exposures. Accurate quantification of decyl aldehyde in complex biological matrices is challenging due to its volatility and reactivity.[1]

Chemical derivatization is a common strategy to overcome these analytical hurdles.[1] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatization reagent that reacts with aldehydes to form stable, non-volatile hydrazone derivatives. These derivatives exhibit excellent chromatographic behavior on reversed-phase columns and can be sensitively detected by mass spectrometry, typically in negative ion mode.

The gold standard for quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing the most accurate and precise quantification. This application note provides a detailed protocol for the derivatization of decyl aldehyde with DNPH and its subsequent quantification using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Hydrochloric Acid (HCl)

-

Standards: Decyl aldehyde, this compound

-

Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 0.1% HCl)

-

Biological Matrix: Human plasma (or other relevant biological fluid)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of decyl aldehyde and this compound in acetonitrile.

-

Working Standard Solutions: Serially dilute the primary stock solutions with acetonitrile to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation and Derivatization

-

Sample Aliquoting: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Derivatization: Add 100 µL of the DNPH derivatization solution to the supernatant.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

-

Final Preparation: After incubation, cool the sample to room temperature and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

| Parameter | Setting |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Nebulizer Gas | 45 psi |

| Curtain Gas | 25 psi |

MRM Transitions

The following MRM transitions are proposed based on the known fragmentation of DNPH derivatives, where the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The product ions and collision energies should be optimized experimentally for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Proposed |

| Decyl aldehyde-DNPH | 335.2 | 163.1 | -35 |

| This compound-DNPH (IS) | 337.2 | 163.1 | -35 |

Note: The product ion at m/z 163.1 corresponds to the 2,4-dinitrophenyl anion fragment.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve for Decyl Aldehyde

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 151,200 | 0.0506 |

| 10 | 15,300 | 149,800 | 0.1021 |

| 50 | 75,800 | 150,500 | 0.5036 |

| 100 | 151,000 | 149,900 | 1.0073 |

| 500 | 755,000 | 150,200 | 5.0266 |

| 1000 | 1,520,000 | 151,000 | 10.0662 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 2: Quantification of Decyl Aldehyde in Biological Samples

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | %RSD (n=3) |

| Control Plasma 1 | 2,280 | 148,900 | 0.0153 | 1.5 | 4.2 |

| Treated Plasma 1 | 35,600 | 150,100 | 0.2372 | 23.5 | 3.8 |

| Control Plasma 2 | 2,550 | 151,500 | 0.0168 | 1.7 | 5.1 |

| Treated Plasma 2 | 41,200 | 149,500 | 0.2756 | 27.4 | 3.5 |

Visualizations

Chemical Structures and Derivatization Reaction

Derivatization of Decyl Aldehyde with DNPH.

Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with the actual chemical structure images.

Experimental Workflow

LC-MS/MS quantification workflow.

Conclusion

The described method, combining DNPH derivatization with LC-MS/MS analysis and isotope dilution using this compound, provides a highly sensitive, selective, and reliable approach for the quantification of decyl aldehyde in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of high accuracy and precision. This protocol serves as a solid foundation for researchers and scientists in drug development and clinical diagnostics for the accurate measurement of this important biomarker.

References

Application Notes: Quantitative Analysis of Fatty Aldehydes Using Decyl Aldehyde-d2 as an Internal Standard

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Decyl Aldehyde in Biological Samples by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive analytical method for the quantification of decyl aldehyde (decanal) in biological samples such as plasma and serum. Due to the inherent volatility and reactivity of aldehydes, this method employs chemical derivatization to enhance stability and ionization efficiency.[1] The use of a stable isotope-labeled internal standard, Decyl aldehyde-d2, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1] The procedure involves protein precipitation, derivatization with 3-Nitrophenylhydrazine (3-NPH), and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical research, biomarker discovery, and metabolic studies where accurate aldehyde measurement is critical.[1][2]

Introduction

Decyl aldehyde, also known as decanal, is a medium-chain fatty aldehyde involved in various biological processes, including lipid metabolism.[3] It can be formed endogenously through the oxidation of decyl alcohol or the catabolism of other lipids. Aldehydes are highly reactive compounds that can form adducts with proteins and DNA, making them potential biomarkers for oxidative stress and various disease states. However, their accurate quantification in biological matrices is challenging due to their low abundance, volatility, and instability.

This method overcomes these challenges by employing an isotope dilution strategy, which is a gold standard for quantitative bioanalysis. This compound is used as an internal standard, as it behaves nearly identically to the endogenous analyte during sample extraction, derivatization, and chromatographic separation. Chemical derivatization with 3-NPH reacts with the carbonyl group to form a stable hydrazone, which has improved chromatographic properties and ionization efficiency, leading to enhanced sensitivity in mass spectrometric detection.

Principle of the Method

The analytical workflow consists of several key steps. First, proteins are removed from the biological sample (e.g., plasma) by precipitation with an organic solvent. The deuterated internal standard (this compound) is added at the beginning of this process to account for any analyte loss. The supernatant is then derivatized with 3-NPH. The resulting stable derivatives of both the analyte and the internal standard are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Caption: Overall experimental workflow for the quantification of decyl aldehyde.

Metabolic Context

Decyl aldehyde is an intermediate in fatty alcohol metabolism. It is primarily formed in the liver via the oxidation of decyl alcohol by alcohol dehydrogenase. Subsequently, it is rapidly oxidized to decanoic acid by aldehyde dehydrogenase. This metabolic conversion is a crucial detoxification step, as the accumulation of aldehydes can be toxic to cells.

Caption: Simplified metabolic pathway of decyl aldehyde.

Experimental Protocols

Materials and Reagents

-

Decyl aldehyde (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

3-Nitrophenylhydrazine hydrochloride (3-NPH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Biological matrix (e.g., human plasma, serum)

Solutions Preparation

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in methanol.

-

IS Working Solution (1 µg/mL): Dilute the stock solution in methanol.

-

Derivatization Reagent: Prepare a solution of 200 mM 3-NPH and 120 mM EDC in 50% ethanol containing 6% pyridine. This solution should be prepared fresh.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

Sample Preparation Protocol (Plasma/Serum)

-

Thaw biological samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Add 10 µL of the 1 µg/mL IS working solution (this compound) and vortex briefly.

-

To precipitate proteins, add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 15 minutes to ensure complete protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new clean tube.

Derivatization Protocol

-

To 100 µL of the supernatant from the previous step, add 100 µL of the freshly prepared derivatization reagent.

-

Vortex the mixture and incubate at 35°C for 30 minutes with gentle shaking.

-

After incubation, quench the reaction by adding 400 µL of cold 10% ethanol in water containing 0.1% formic acid.

-

Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any precipitates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

8.1 Liquid Chromatography Conditions The separation of derivatized aldehydes is performed using a C18 reversed-phase column.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 1: LC Gradient Conditions

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 1.0 | 30 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 30 |

| 12.0 | 30 |

8.2 Mass Spectrometry Conditions A triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI) is used for detection.

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

Table 2: MS/MS (MRM) Parameters for 3-NPH Derivatives

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Decyl aldehyde-3NPH | 292.2 | 137.1 | 25 | 100 |

| this compound-3NPH (IS) | 294.2 | 137.1 | 25 | 100 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Method Performance

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Table 3: Typical Method Performance Characteristics

| Parameter | Typical Value |

|---|---|